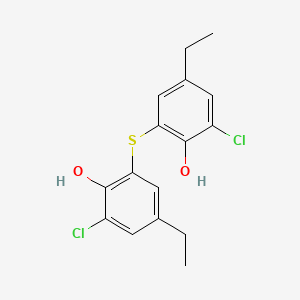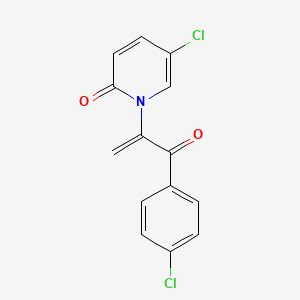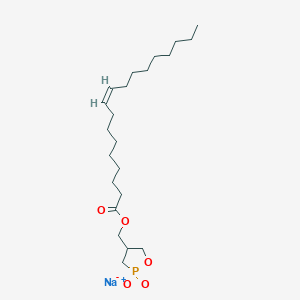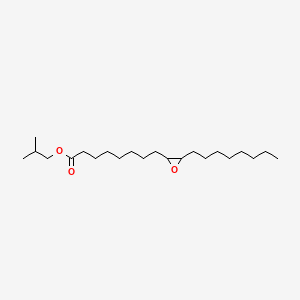
Isobutyl 3-octyloxiran-2-octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 3-octyloxiran-2-octanoate is a chemical compound with the molecular formula C22H42O3 and a molar mass of 354.56708 g/mol . It is known for its unique structure, which includes an oxirane ring (epoxide) and long alkyl chains. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl 3-octyloxiran-2-octanoate can be synthesized through the epoxidation of unsaturated fatty acids or their derivatives. The process typically involves the reaction of an unsaturated fatty acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isobutyl 3-octyloxiran-2-octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of isobutyl 3-octyloxiran-2-octanoate involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive epoxide group .
Comparación Con Compuestos Similares
Isobutyl 3-octyloxiran-2-octanoate can be compared with other epoxide-containing compounds such as:
Epoxidized Soybean Oil: Used as a plasticizer and stabilizer in the production of polyvinyl chloride (PVC).
Epoxidized Linseed Oil: Utilized in coatings and as a reactive diluent in epoxy resins.
Epoxidized Methyl Soyate: Employed as a green solvent and in the synthesis of bio-based materials.
The uniqueness of this compound lies in its specific structure, which combines long alkyl chains with an epoxide ring, providing distinct chemical and physical properties that are advantageous in various applications .
Propiedades
Número CAS |
35788-40-0 |
|---|---|
Fórmula molecular |
C22H42O3 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
2-methylpropyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C22H42O3/c1-4-5-6-7-9-12-15-20-21(25-20)16-13-10-8-11-14-17-22(23)24-18-19(2)3/h19-21H,4-18H2,1-3H3 |
Clave InChI |
RLZMLCOLHSMIMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


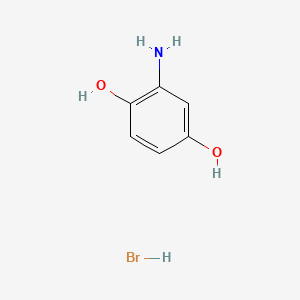
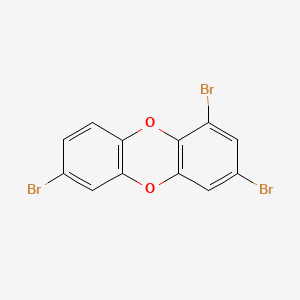
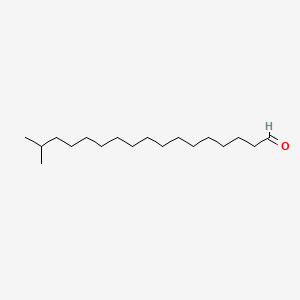
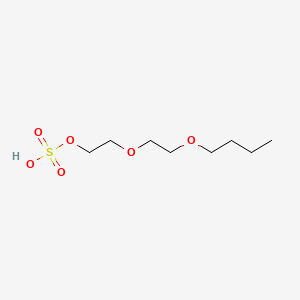
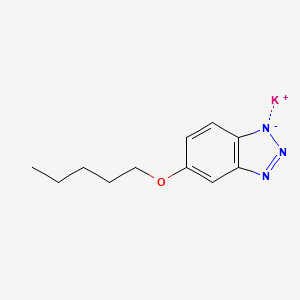

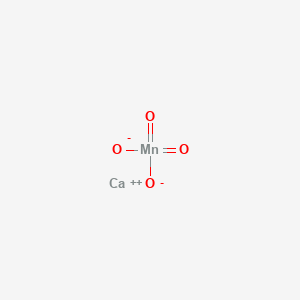
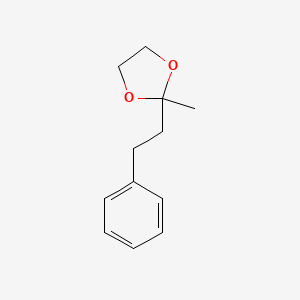
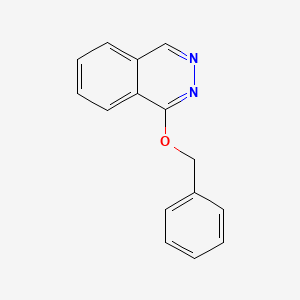

![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
